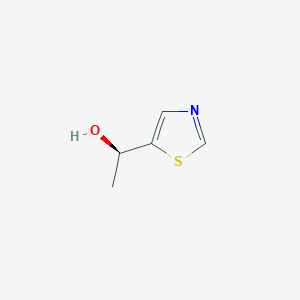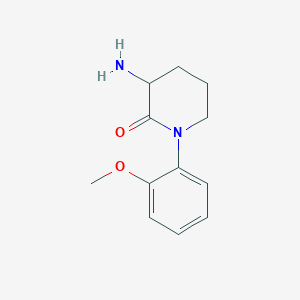
3-Amino-1-(2-methoxyphenyl)piperidin-2-one
Overview
Description
“3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1315365-06-0 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 3-amino-1-(2-methoxyphenyl)-2-piperidinone . The compound is stored at a temperature of 4°C and it is in the form of oil .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is 1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The physical form of “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” is oil . The compound is stored at a temperature of 4°C .
Scientific Research Applications
Synthesis of N-Heterocycles
- Research by Figueiredo et al. (2006) developed an efficient method to activate hydroxyl groups for the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines, demonstrating the compound's utility in drug-like molecule synthesis (R. D. de Figueiredo, R. Fröhlich, & M. Christmann, 2006).
Reaction Mechanisms
- Castro et al. (2001) studied the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, providing insights into the electron-withdrawing effects and the formation of zwitterionic tetrahedral intermediates (E. Castro, L. Leandro, N. Quesieh, & J. Santos, 2001).
Antimicrobial Activity
- Okasha et al. (2022) synthesized and characterized a compound with antimicrobial properties, demonstrating its effectiveness against various bacterial and fungal species through docking studies (R. M. Okasha, A. Fouda, Majed A. Bajaber, et al., 2022).
Molecular Docking and Biological Investigation
- Mohanraj and Ponnuswamy (2018) conducted synthesis, characterization, and biological investigation of N-acyl derivatives, including antimicrobial activity and DNA binding studies, highlighting the potential pharmacological effects of these compounds (V. Mohanraj & S. Ponnuswamy, 2018).
Pharmacological Potential
- A study by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives showed promising antiarrhythmic and antihypertensive effects, indicating the therapeutic potential of compounds with a methoxyphenyl piperazine moiety (Barbara Malawska, Katarzyna Kulig, et al., 2002).
Safety And Hazards
The safety information for “3-Amino-1-(2-methoxyphenyl)piperidin-2-one” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-amino-1-(2-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOYCZDVOSHASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methoxyphenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)


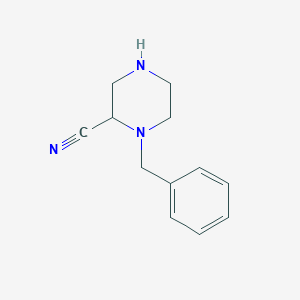

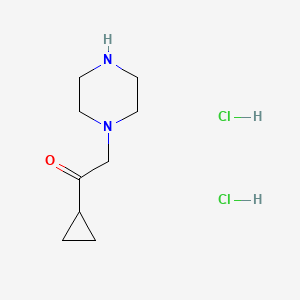
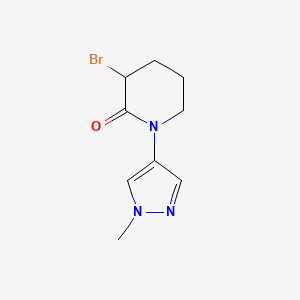
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
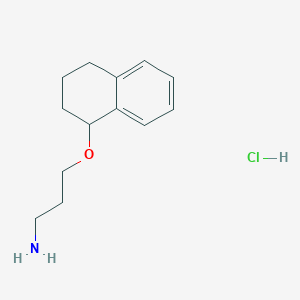
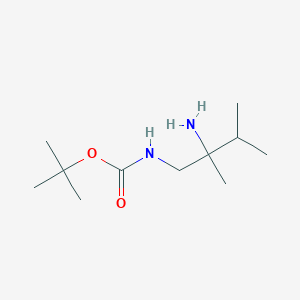
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
